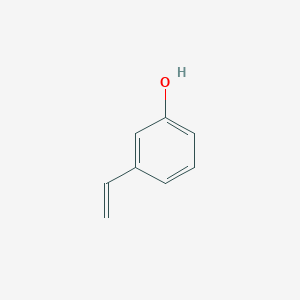![molecular formula C11H21NO2 B127278 [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester CAS No. 158807-44-4](/img/structure/B127278.png)
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, also known as VBC, is a chemical compound used in scientific research. It is a versatile molecule that has been used in a variety of studies due to its unique properties. In
Wirkmechanismus
The mechanism of action of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester involves its ability to bind to specific receptors in the body. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to bind to GABA receptors, which are responsible for regulating the activity of neurons in the brain. By modulating the activity of these receptors, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester can affect the behavior of cells in the body.
Biochemische Und Physiologische Effekte
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, as well as modulate the activity of GABA receptors in the brain. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have anti-inflammatory properties, making it a potential candidate for developing drugs to treat inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in lab experiments is its high yield synthesis method. This makes it an efficient method for producing large quantities of the compound for use in experiments. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a high degree of selectivity for specific receptors in the body, making it a useful tool for studying the effects of receptor modulation.
One limitation of using [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in lab experiments is its potential toxicity. While [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have low toxicity in animal studies, its effects on human cells are not well understood. Additionally, [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a short half-life in the body, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester. One direction is to explore its potential as a cancer treatment. Further studies are needed to determine the efficacy of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in treating different types of cancer.
Another future direction is to explore the effects of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester on other receptors in the body. While [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to have a high degree of selectivity for GABA receptors, its effects on other receptors are not well understood.
Finally, future research may explore the potential of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester for developing drugs to treat neurological and inflammatory diseases. Further studies are needed to determine the safety and efficacy of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester in these applications.
Conclusion
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, or [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester, is a versatile compound that has been used in a variety of scientific research studies. Its unique properties make it a potential candidate for developing drugs to treat cancer, neurological disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, further research may reveal new applications for this compound.
Synthesemethoden
The synthesis of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester involves the reaction of tert-butyl carbamate and vinyl Grignard reagent. The reaction proceeds at room temperature and is complete within 24 hours. The resulting product is a white solid that is purified by recrystallization. The yield of this reaction is typically high, making it an efficient method for synthesizing [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester.
Wissenschaftliche Forschungsanwendungen
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been used in a variety of scientific research studies. One application is in the field of cancer research. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for developing cancer treatments.
Another application of [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester is in the field of neuroscience. [(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester has been found to modulate the activity of GABA receptors in the brain. This makes it a potential candidate for developing drugs to treat anxiety and other neurological disorders.
Eigenschaften
CAS-Nummer |
158807-44-4 |
|---|---|
Produktname |
[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester |
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h7,9H,2,6,8H2,1,3-5H3,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
FTTANWBTDLVFOG-VIFPVBQESA-N |
Isomerische SMILES |
CCC[C@H](C=C)NC(=O)OC(C)(C)C |
SMILES |
CCCC(C=C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCC(C=C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-ethenylbutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
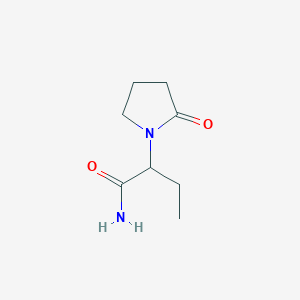
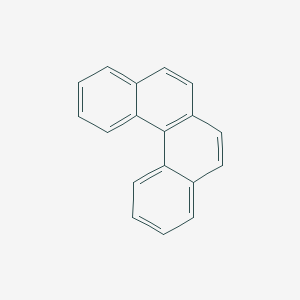
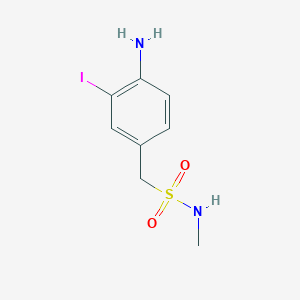
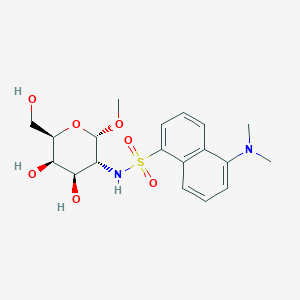
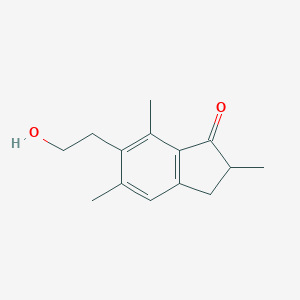
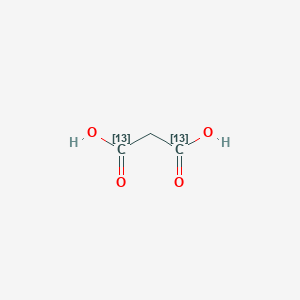
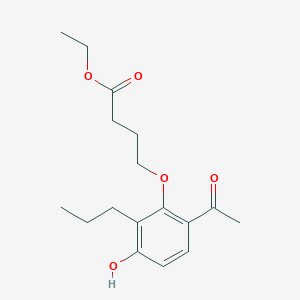
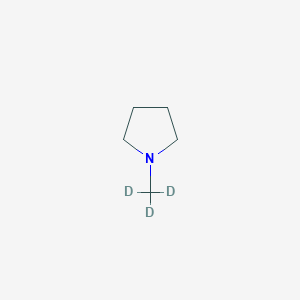
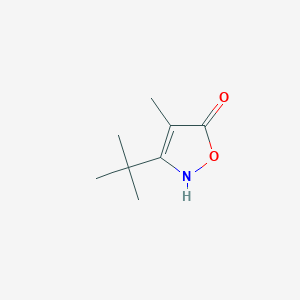
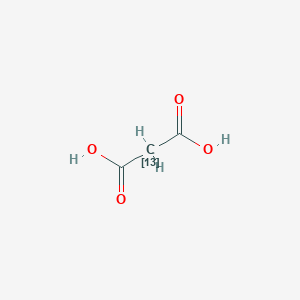
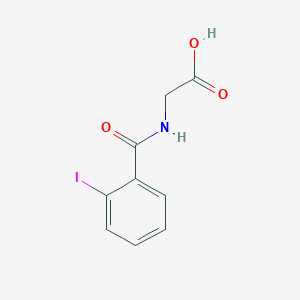
![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
